![molecular formula C10H14O B14441581 Spiro[3.5]nonan-2-one, 5-methylene- CAS No. 75229-61-7](/img/structure/B14441581.png)
Spiro[3.5]nonan-2-one, 5-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[3.5]nonan-2-one, 5-methylene- is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[3.5]nonane core with a methylene group at the 5-position and a ketone functional group at the 2-position. The molecular formula of Spiro[3.5]nonan-2-one, 5-methylene- is C₁₀H₁₄O, and it has a molecular weight of 150.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.5]nonan-2-one, 5-methylene- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclohexanone derivative with a methylene source, such as methylene iodide, in the presence of a strong base like sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Spiro[3.5]nonan-2-one, 5-methylene- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonan-2-one, 5-methylene- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methylene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Spiro[3.5]nonan-2-one, 5-methylene- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Spiro[3.5]nonan-2-one, 5-methylene- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of cellular signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.5]nonan-2-one: Lacks the methylene group at the 5-position.
Spiro[4.5]decane-2-one: Features a larger spirocyclic core.
Spiro[3.4]octan-2-one: Has a smaller spirocyclic core.
Uniqueness
Spiro[3.5]nonan-2-one, 5-methylene- is unique due to its specific spirocyclic structure and the presence of both a methylene group and a ketone functional group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
75229-61-7 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
9-methylidenespiro[3.5]nonan-2-one |
InChI |
InChI=1S/C10H14O/c1-8-4-2-3-5-10(8)6-9(11)7-10/h1-7H2 |
InChI Key |
DBAVMZQJKNRLPQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCCC12CC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14441510.png)


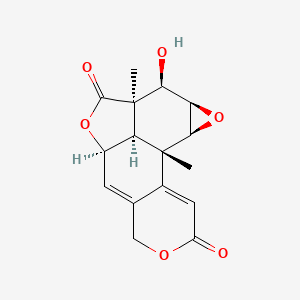
![3-[4-(Benzyloxy)-3-methoxyphenyl]-2-methylprop-2-enoic acid](/img/structure/B14441536.png)
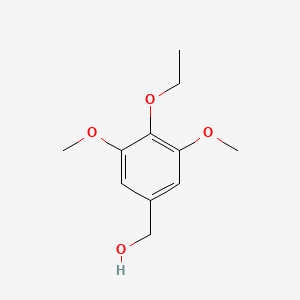
![4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole](/img/structure/B14441542.png)
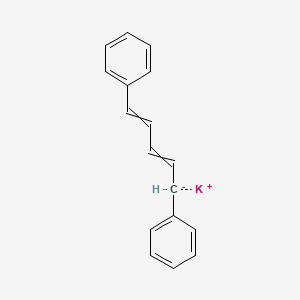
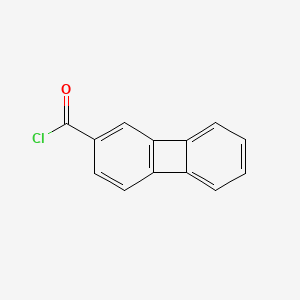

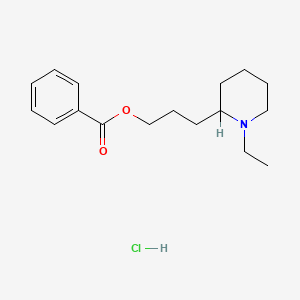
![Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate](/img/structure/B14441573.png)
